molecular formula C6H6N2O4 B1403017 3-Methoxy-6-nitropyridin-2-ol CAS No. 1245648-51-4

3-Methoxy-6-nitropyridin-2-ol

Cat. No.: B1403017
CAS No.: 1245648-51-4
M. Wt: 170.12 g/mol
InChI Key: DTCBKUGKCBDPNG-UHFFFAOYSA-N
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Description

3-Methoxy-6-nitropyridin-2-ol is a pyridine derivative featuring a hydroxyl group (-OH) at position 2, a methoxy group (-OCH₃) at position 3, and a nitro group (-NO₂) at position 6 on the pyridine ring. This compound is structurally distinct due to the interplay of electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-methoxy-6-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCBKUGKCBDPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744809
Record name 3-Methoxy-6-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-51-4
Record name 3-Methoxy-6-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245648-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-6-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-nitropyridin-2-ol can be achieved through several methods. One common method involves the nitration of 3-methoxypyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Another method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-nitropyridin-2-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on activated carbon and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Palladium on activated carbon, hydrogen gas, and acetic acid in methanol at room temperature.

    Substitution: Sodium tert-butoxide, ammonia, and acetic acid in tetrahydrofuran at low temperatures.

Major Products Formed

    Reduction: 3-Amino-6-methoxypyridin-2-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-6-nitropyridin-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-nitropyridin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methoxy-6-nitropyridin-2-ol with three structurally related pyridine derivatives, highlighting substituent positions, molecular formulas, and key properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound Not provided C₆H₅N₂O₄* 2-OH, 3-OCH₃, 6-NO₂ Research chemical
6-Chloro-3-hydroxy-2-nitropyridine 887471-39-8 C₅H₃ClN₂O₃ 2-NO₂, 3-OH, 6-Cl Toxic; requires strict safety protocols
5-Methyl-2-nitropyridin-3-ol Not provided C₆H₆N₂O₃ 2-NO₂, 3-OH, 5-CH₃ Structural studies (collision cross-section data)
3-Amino-6-methylpyridin-2-ol Not provided C₆H₈N₂O 2-OH, 3-NH₂, 6-CH₃ Potential pharmaceutical intermediate

*Inferred molecular formula based on substituent addition to pyridine (C₅H₅N).

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound and 6-Chloro-3-hydroxy-2-nitropyridine strongly withdraws electrons, increasing the acidity of adjacent hydroxyl groups compared to compounds like 3-Amino-6-methylpyridin-2-ol, where the amino group (-NH₂) donates electrons . Methoxy (-OCH₃) and methyl (-CH₃) groups donate electrons, enhancing ring stability but reducing electrophilic substitution reactivity .

Halogen vs.

Amino Group Implications: 3-Amino-6-methylpyridin-2-ol’s -NH₂ group enables participation in hydrogen bonding and coordination chemistry, making it suitable for metal-organic frameworks or drug design .

Research and Application Gaps

  • Synthetic Routes : Evidence gaps exist regarding the preparation methods for this compound, though analogs like 5-Methyl-2-nitropyridin-3-ol are studied for their structural properties .

Biological Activity

3-Methoxy-6-nitropyridin-2-ol, also known as 6-methoxy-3-nitro-3H-pyridin-2-one, is a heterocyclic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H8_8N2_2O3_3, with a molecular weight of 170.12 g/mol. The compound features a pyridine ring substituted with a methoxy group at the 6-position and a nitro group at the 3-position, which significantly influences its chemical reactivity and biological properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens. Its mechanism likely involves disruption of microbial cell walls or inhibition of essential metabolic pathways.
  • Anticancer Activity : The compound has been investigated for its potential anticancer effects, demonstrating cytotoxicity against several cancer cell lines. For instance, it has shown an IC50_{50} value ranging from 1.2 to 5.3 µM against different cancer types, indicating significant antiproliferative activity .

Table 1: Biological Activity Summary

Biological ActivityMechanismIC50_{50} (µM)
AntimicrobialDisruption of cell wallsVaries by pathogen
AnticancerCytotoxicity in cancer cells1.2 - 5.3

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Methoxy Group : This group facilitates hydrogen bonding and enhances the compound's ability to interact with biological targets, including enzymes and receptors.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of MCF-7 breast cancer cells, with an IC50_{50} of approximately 3.1 µM, showcasing its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Research indicated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Applications

Given its promising biological activities, this compound is being explored for various applications:

  • Drug Development : Its unique chemical structure makes it a candidate for developing new antimicrobial and anticancer drugs.
  • Industrial Use : The compound is also utilized in synthesizing dyes and pigments due to its stable chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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